molecular formula C5H6N2OS B1282279 1-(2-Aminothiazol-5-YL)ethanone CAS No. 53159-71-0

1-(2-Aminothiazol-5-YL)ethanone

Cat. No. B1282279
CAS RN: 53159-71-0
M. Wt: 142.18 g/mol
InChI Key: XJKIEXPVXXFORX-UHFFFAOYSA-N
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Description

1-(2-Aminothiazol-5-yl)ethanone is a compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. These heterocyclic structures are significant in pharmaceutical and medicinal chemistry due to their biological activities. The compound contains a thiazole ring, which is a five-membered ring consisting of sulfur and nitrogen atoms, attached to an ethanone group.

Synthesis Analysis

The synthesis of derivatives of 1-(2-Aminothiazol-5-yl)ethanone has been explored in several studies. For instance, the synthesis of 1,2-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)-ethane derivatives from succinic acid has been achieved using both conventional heating and microwave irradiation, with the latter providing better yields and shorter reaction times . Another study reported the synthesis of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones from 1-[2-amino-4-methylthiazol-5-yl]ethanones and various aromatic aldehydes through Claisen–Schmidt condensation .

Molecular Structure Analysis

The molecular structure of the synthesized compounds related to 1-(2-Aminothiazol-5-yl)ethanone has been elucidated using various spectroscopic methods. Techniques such as FT-IR, 1H/13C NMR, COSY, HSQC, and HMBC have been employed to unambiguously determine the structures of these compounds .

Chemical Reactions Analysis

The chemical reactivity of 1-(2-Aminothiazol-5-yl)ethanone derivatives has been demonstrated in various reactions. For example, the synthesis of 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl)ethanone involved the use of 4-chlorophenol as a starting material . Additionally, the transformation of ethyl 2-bromo-2-(2-amino-5-ethoxycarbonylthiazol-4-yl)ethanoate to various functionalized products through nucleophilic displacement and other reactions has been described .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2-Aminothiazol-5-yl)ethanone derivatives are influenced by their molecular structure. The antimicrobial activity of these compounds has been evaluated, with some showing potential activity against bacteria and fungi . The in vitro anticancer activity of certain derivatives has also been established, with compound 9 showing moderate activity against various cancer cell lines . The antimicrobial screening identified active compounds against pathogens such as Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans .

Scientific Research Applications

  • Scientific Field : Medicinal Chemistry

    • Application Summary : Thiazoles, including 1-(2-Aminothiazol-5-YL)ethanone, have diverse biological activities. They have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
    • Methods of Application : The specific methods of application or experimental procedures can vary widely depending on the specific use case. For example, Sarojini et al. synthesized a series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .
    • Results or Outcomes : The outcomes also depend on the specific use case. In the example above, the newly synthesized compounds were screened for their antifungal and antibacterial activities .
  • Scientific Field : Organic Chemistry

    • Application Summary : 1-(2-Aminothiazol-5-YL)ethanone is used in the synthesis of various chemical compounds .
    • Methods of Application : The compound can be used in multi-component reactions with various aromatic aldehydes under optimized conditions .
    • Results or Outcomes : The outcomes of these reactions are new compounds with potential applications in various fields .
  • Scientific Field : Chemical Synthesis

    • Application Summary : 1-(2-Aminothiazol-5-YL)ethanone is used in the synthesis of various chemical compounds .
    • Methods of Application : The compound can be used in multi-component reactions with various aromatic aldehydes under optimized conditions .
    • Results or Outcomes : The outcomes of these reactions are new compounds with potential applications in various fields .
  • Scientific Field : Pharmaceutical Research

    • Application Summary : 1-(2-Aminothiazol-5-YL)ethanone is often used in the development of new pharmaceuticals .
    • Methods of Application : The specific methods of application or experimental procedures can vary widely depending on the specific use case .
    • Results or Outcomes : The outcomes also depend on the specific use case .
  • Scientific Field : Chemical Storage

    • Application Summary : 1-(2-Aminothiazol-5-YL)ethanone is often stored for use in various chemical reactions .
    • Methods of Application : The compound is stored under specific conditions to maintain its stability .
    • Results or Outcomes : Proper storage ensures the compound is available for use when needed .
  • Scientific Field : Safety Research

    • Application Summary : Research into the safety and handling of 1-(2-Aminothiazol-5-YL)ethanone is an important application .
    • Methods of Application : This involves studying the compound’s properties and potential hazards .
    • Results or Outcomes : This research helps ensure the compound is handled safely and effectively .

Safety And Hazards

The safety information for “1-(2-Aminothiazol-5-YL)ethanone” indicates that it is classified under the GHS07 hazard class. The hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, and P352 .

properties

IUPAC Name

1-(2-amino-1,3-thiazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c1-3(8)4-2-7-5(6)9-4/h2H,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKIEXPVXXFORX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30520781
Record name 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30520781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminothiazol-5-YL)ethanone

CAS RN

53159-71-0
Record name 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30520781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one
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